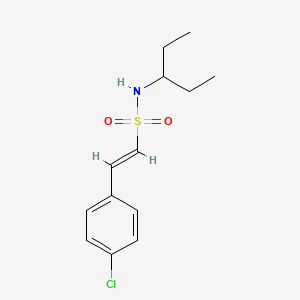

(E)-2-(4-chlorophenyl)-N-pentan-3-ylethenesulfonamide

Description

Propriétés

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-pentan-3-ylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2S/c1-3-13(4-2)15-18(16,17)10-9-11-5-7-12(14)8-6-11/h5-10,13,15H,3-4H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQMQXQGYXBZGS-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NS(=O)(=O)C=CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)NS(=O)(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chlorophenyl)-N-pentan-3-ylethenesulfonamide typically involves the reaction of 4-chlorobenzaldehyde with pentan-3-ylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then treated with ethenesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

(E)-2-(4-chlorophenyl)-N-pentan-3-ylethenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Applications De Recherche Scientifique

(E)-2-(4-chlorophenyl)-N-pentan-3-ylethenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of (E)-2-(4-chlorophenyl)-N-pentan-3-ylethenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1 Pyridine and Thienopyridine Derivatives

Compound 1: N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Compound 2: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide ()

- Structural Similarities : Both compounds share the 4-chlorophenyl group and amide linkage, analogous to the sulfonamide group in the target compound.

- Functional Differences: The pyridine and thienopyridine cores introduce aromatic heterocycles, enhancing π-π stacking interactions, unlike the ethenesulfonamide backbone.

- Bioactivity: These compounds exhibit insecticidal activity against Aphis craccivora Koch (cowpea aphid), outperforming acetamiprid (a neonicotinoid insecticide) in efficacy .

2.2 Imidazole Derivatives

Compound 3 : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate ()

- Structural Similarities : The 4-chlorophenyl substituent is retained, but the imidazole ring replaces the sulfonamide group.

- Bioactivity: Demonstrates strong inhibition of nuclear sirtuins (epigenetic regulators) in non-small cell lung cancer (NSCLC) cell lines. Computational studies highlight superior docking scores and binding energies compared to other sirtuin inhibitors .

2.3 Phthalimide and Piperazine Derivatives

Compound 4: 3-Chloro-N-phenyl-phthalimide () Compound 5: 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol ()

- Structural Similarities : Both feature chlorophenyl groups, but phthalimides and piperazines introduce rigid aromatic or heterocyclic frameworks.

- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, emphasizing its role in polymer chemistry . Piperazine derivatives are common in pharmaceuticals (e.g., cetirizine-related compounds) due to their solubility and receptor-binding properties .

- Key Insight : The sulfonamide group in the target compound could offer distinct solubility or metabolic stability advantages over phthalimides or piperazines.

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- Agrochemical Potential: The 4-chlorophenyl group in pyridine analogs () correlates with insecticidal activity, suggesting the target sulfonamide could be optimized for pest control.

- Anticancer Applications : Imidazole derivatives () demonstrate that chlorophenyl-substituted compounds can target epigenetic enzymes, a pathway worth exploring for the sulfonamide.

- Synthetic Versatility : Phthalimide and piperazine analogs () highlight the adaptability of chlorophenyl-containing compounds in diverse fields, from polymers to drug design.

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-2-(4-chlorophenyl)-N-pentan-3-ylethenesulfonamide with high stereochemical purity?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 4-chlorophenylsulfonyl chloride with a suitable amine (e.g., pentan-3-amine) to form the sulfonamide backbone.

- Step 2 : Formation of the ethene bridge via a Horner-Wadsworth-Emmons reaction using phosphonate esters or Wittig reagents to ensure (E)-configuration .

- Key Parameters : Maintain reaction temperatures between 0–25°C during coupling steps to minimize side products. Use anhydrous solvents (e.g., dichloromethane or DMF) to prevent hydrolysis .

- Stereochemical Control : Confirm (E)-configuration via (e.g., coupling constants for trans-vinylic protons) and X-ray crystallography .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

- Spectroscopic Techniques :

- : Identify characteristic peaks (e.g., sulfonamide NH at δ ~6.43 ppm, vinylic protons at δ ~7.12–7.81 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H] with <2 ppm mass error) .

- Chromatography : Use TLC or HPLC to assess purity (>98%) and column chromatography for purification .

- Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond geometry .

Q. What solvent systems are optimal for solubility and stability studies of this sulfonamide derivative?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s sulfonamide and aromatic groups.

- Stability : Store at -20°C in anhydrous conditions to prevent degradation. Avoid prolonged exposure to light or moisture, which may hydrolyze the sulfonamide bond .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Modular Synthesis : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups like -NO or -CF) or vary the amine moiety (e.g., cyclic vs. linear alkyl chains) to assess effects on bioactivity .

- Assay Design :

- Computational Modeling : Perform docking studies with target proteins (e.g., dihydrofolate reductase for antimicrobial activity) to predict binding affinity .

Q. How should researchers address contradictions in biological activity data across different studies?

- Variable Protocols : Standardize assay conditions (e.g., pH, incubation time) to minimize inter-lab variability.

- Purity Reassessment : Re-analyze compound batches via HPLC to rule out impurities affecting activity .

- Meta-Analysis : Compare data across studies with similar substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl analogs) to identify trends .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Q. How can advanced spectroscopic techniques resolve ambiguities in reaction mechanisms during synthesis?

- In-situ Monitoring : Employ (if fluorine-containing intermediates are used) or IR spectroscopy to track reaction progress .

- Isotopic Labeling : Use -labeled reagents to elucidate mechanistic pathways (e.g., nucleophilic attack vs. radical intermediates) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Solvent Screening : Test mixed solvents (e.g., ethanol/water or DCM/hexane) to optimize crystal growth .

- Slow Evaporation : Allow gradual solvent evaporation at controlled temperatures (e.g., 4°C) to form high-quality crystals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.